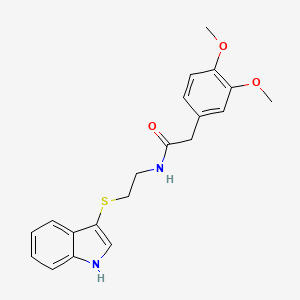

N-(2-((1H-indol-3-yl)thio)ethyl)-2-(3,4-dimethoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((1H-indol-3-yl)thio)ethyl)-2-(3,4-dimethoxyphenyl)acetamide, also known as ITE, is a chemical compound that has been the subject of scientific research due to its potential therapeutic benefits. ITE is a synthetic compound that was first synthesized in 2007 by a group of researchers from the University of Kansas. Since then, ITE has been studied extensively for its potential applications in various fields, including cancer research, immunology, and neurology.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2-(3,4-dimethoxyphenyl)-N-[2-(1H-indol-3-ylsulfanyl)ethyl]acetamide, also known as N-(2-((1H-indol-3-yl)thio)ethyl)-2-(3,4-dimethoxyphenyl)acetamide:

Pharmacological Research

This compound has shown potential in pharmacological research due to its unique structural properties. The presence of both indole and dimethoxyphenyl groups suggests it could interact with various biological targets, making it a candidate for drug development. Studies have indicated its potential as an anti-inflammatory agent, leveraging the indole moiety’s known activity in modulating inflammatory pathways .

Cancer Research

In cancer research, this compound’s structure allows it to interact with cellular signaling pathways involved in tumor growth and metastasis. The indole group is particularly significant, as many indole derivatives are known to inhibit cancer cell proliferation. Research has focused on its ability to induce apoptosis in cancer cells, making it a promising candidate for anticancer therapies .

Neuroprotective Studies

The compound’s potential neuroprotective effects are being explored due to its ability to cross the blood-brain barrier. The indole structure is known for its neuroactive properties, which could help in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Studies are investigating its role in protecting neurons from oxidative stress and inflammation .

Antimicrobial Applications

Given the rise of antibiotic-resistant bacteria, new antimicrobial agents are in high demand. This compound has shown promise in preliminary studies as an antimicrobial agent. The combination of indole and dimethoxyphenyl groups may disrupt bacterial cell walls or interfere with microbial DNA replication, providing a new avenue for antibiotic development .

properties

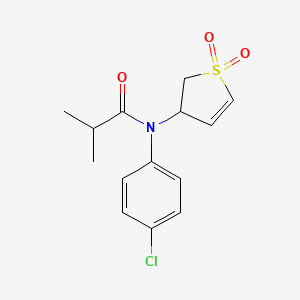

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-[2-(1H-indol-3-ylsulfanyl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3S/c1-24-17-8-7-14(11-18(17)25-2)12-20(23)21-9-10-26-19-13-22-16-6-4-3-5-15(16)19/h3-8,11,13,22H,9-10,12H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPMJNABLVDEGPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)NCCSC2=CNC3=CC=CC=C32)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-dimethoxyphenyl)-N-[2-(1H-indol-3-ylsulfanyl)ethyl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2844603.png)

![3-[(3-chlorophenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B2844608.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2844613.png)

![[1-[(4-Methylphenyl)methyl]triazol-4-yl]methanamine;hydrochloride](/img/structure/B2844617.png)